methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C7H10N4O2 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest .
Biochemical Pathways
Inhibition of cdk2 by related compounds can disrupt the cell cycle, particularly at the g1-s transition, preventing cell proliferation .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves hydrogen bonding with key amino acids in the enzyme’s active site, leading to enzyme inhibition and subsequent cell cycle arrest .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids, which inhibits the enzyme’s activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biological activity for extended periods . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy and cellular impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic outcomes . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . These metabolic changes contribute to the compound’s antiproliferative effects on cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in vivo .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to the nucleus, where it interacts with nuclear proteins and transcription factors, modulating gene expression . Additionally, post-translational modifications, such as phosphorylation, can influence its localization to specific cellular compartments, enhancing its biological activity .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-13-6(12)5-9-7-8-3-2-4-11(7)10-5/h2-4H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZDTUQFJNEQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150918 | |
Record name | Methyl 1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-30-1 | |
Record name | Methyl 1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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